molecular formula C23H29NO5S B1191846 TVB-2640

TVB-2640

カタログ番号 B1191846
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, TVB-2640 binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

科学的研究の応用

1. Potential in Cancer Treatment

TVB-2640, as a fatty acid synthase (FASN) inhibitor, has shown promise in the treatment of various cancers, particularly nonalcoholic steatohepatitis (NASH) and solid tumors. In a Phase 2a trial, TVB-2640 demonstrated significant reduction in liver fat and improved biochemical, inflammatory, and fibrotic biomarkers in NASH patients (Loomba et al., 2021). Another study highlighted its target engagement and pharmacodynamic effect in solid tumor patients, showing decreased levels of palmitate derivatives and inhibition of the FASN pathway (O’Farrell et al., 2015).

2. Role in Non-Small Cell Lung Cancer (NSCLC)

TVB-2640 has been evaluated for its efficacy in KRAS-mutant NSCLC patients. The study found that TVB-2640 inhibits palmitate production and lipogenesis, with evidence of clinical activity in KRAS mutant NSCLC patients (O’Farrell et al., 2016).

3. General Safety and Pharmacodynamics

A first-in-human study assessed the safety, pharmacokinetics, and pharmacodynamics of TVB-2640. It demonstrated potent FASN inhibition and a manageable safety profile in patients with solid tumors, suggesting further investigation in specific cancer types is warranted (Falchook et al., 2021).

4. Application in Breast Cancer

TVB-2640 showed promising responses in heavily pre-treated breast cancer patients, particularly when combined with paclitaxel. This suggests its potential as a novel treatment option for breast cancer (Brenner et al., 2017).

特性

分子式

C23H29NO5S

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。